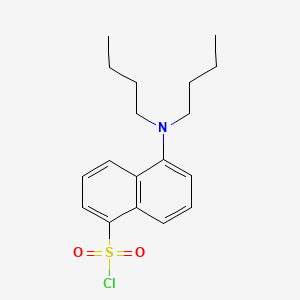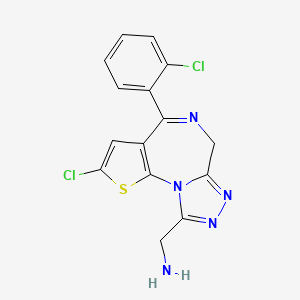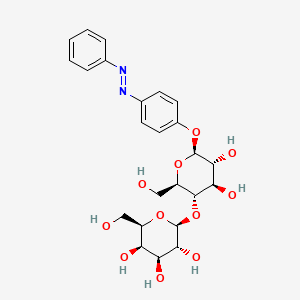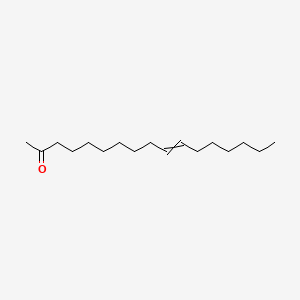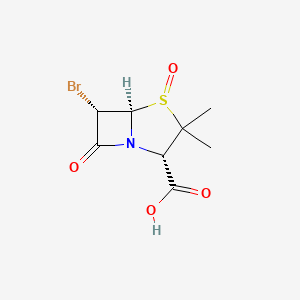
6-Bromopenicillanic acid S-sulfoxide
Vue d'ensemble
Description
6-Bromopenicillanic acid S-sulfoxide is a chemical compound that belongs to the penicillin family. It is a derivative of penicillin and has been used in scientific research for many years. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 6-Bromopenicillanic acid S-sulfoxide can be achieved through the oxidation of 6-Bromopenicillanic acid with a suitable oxidizing agent.
Starting Materials
6-Bromopenicillanic acid, Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)
Reaction
Dissolve 6-Bromopenicillanic acid in a suitable solvent (e.g. methanol, ethanol), Add the oxidizing agent slowly to the reaction mixture while stirring at a suitable temperature (e.g. room temperature, 0-5°C), Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours), Quench the reaction by adding a suitable reducing agent (e.g. sodium sulfite, sodium thiosulfate), Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate, dichloromethane), Purify the product by recrystallization or chromatography (e.g. silica gel column chromatography)
Mécanisme D'action
The mechanism of action of 6-Bromopenicillanic acid S-sulfoxide is similar to that of other penicillin derivatives. It inhibits the synthesis of the bacterial cell wall by binding to the penicillin-binding proteins (PBPs) present in the bacterial cell membrane. This leads to the disruption of the bacterial cell wall, which ultimately results in the death of the bacteria.
Effets Biochimiques Et Physiologiques
6-Bromopenicillanic acid S-sulfoxide has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It is also effective against some antibiotic-resistant strains of bacteria. This compound has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Bromopenicillanic acid S-sulfoxide in lab experiments are its high yield, low toxicity, and potent antibacterial activity. The limitations of using this compound are that it is expensive and not readily available in the market.
Orientations Futures
For the use of this compound in scientific research include the synthesis of new penicillin derivatives and the investigation of its mechanism of action.
Applications De Recherche Scientifique
6-Bromopenicillanic acid S-sulfoxide has been used in scientific research for many years. It is used as a starting material for the synthesis of various penicillin derivatives. This compound has also been used as a probe to study the mechanism of action of penicillin and its derivatives. It has been found that the S-sulfoxide group in 6-Bromopenicillanic acid S-sulfoxide plays an important role in the antibacterial activity of penicillin.
Propriétés
IUPAC Name |
(2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)15(8)14/h3-4,6H,1-2H3,(H,12,13)/t3-,4-,6+,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXWCZHUJOCCBY-AMVCQHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@H](C2=O)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000677 | |
| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopenicillanic acid S-sulfoxide | |
CAS RN |
79703-02-9 | |
| Record name | 6-Bromopenicillanic acid S-sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



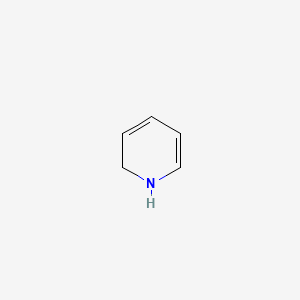
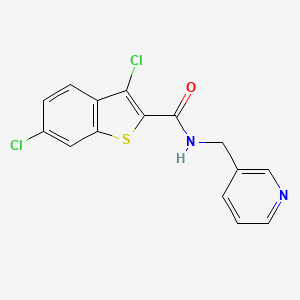
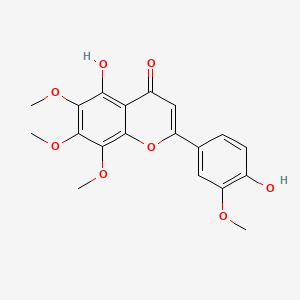
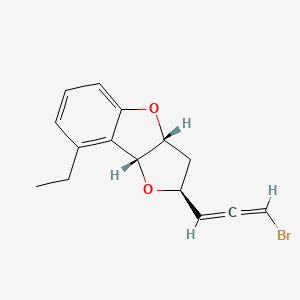
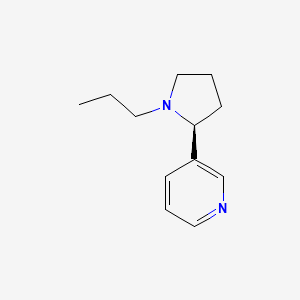
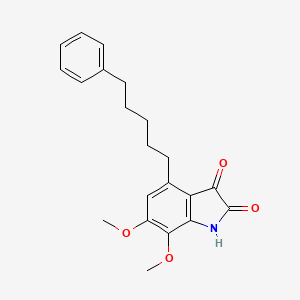
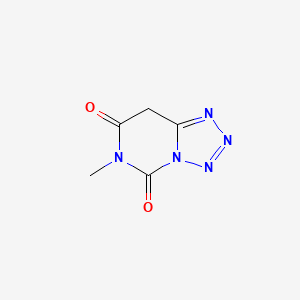
![S-[2-[2-[(2-benzoylsulfanylacetyl)amino]ethylamino]-2-oxoethyl] benzenecarbothioate](/img/structure/B1217478.png)
